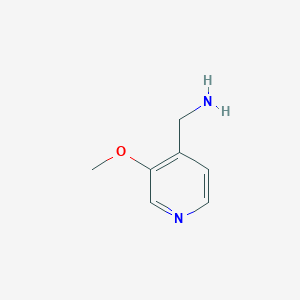

(3-Methoxypyridin-4-yl)methanamine

Description

BenchChem offers high-quality (3-Methoxypyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxypyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxypyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORLVFVZWZFFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909895-75-6 | |

| Record name | (3-methoxypyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: From Molecular Formula to Confirmed Structure

An In-depth Technical Guide to the Structure Elucidation of (3-Methoxypyridin-4-yl)methanamine

In the realm of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development programs. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of (3-Methoxypyridin-4-yl)methanamine, a substituted pyridine derivative of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It eschews a simple recitation of data in favor of a logical, problem-solving narrative. We will proceed as one would in a laboratory setting: starting with the most basic information—the molecular formula—and progressively adding layers of complexity and certainty through a multi-technique spectroscopic approach. Each step is chosen for the specific piece of the structural puzzle it solves, and the rationale behind these choices is explained in detail. The self-validating nature of this workflow ensures the highest degree of confidence in the final, confirmed structure.

The overall analytical workflow is visualized below.

Physicochemical Profiling & Technical Guide: (3-Methoxypyridin-4-yl)methanamine

This technical guide provides a comprehensive physicochemical and operational analysis of (3-Methoxypyridin-4-yl)methanamine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is a bifunctional pyridine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Distinguished by its ortho-methoxy substitution , this compound offers unique electronic properties compared to the unsubstituted 4-picolylamine. The methoxy group acts as a steric handle and an electronic modulator, significantly lowering the basicity of the pyridine nitrogen while influencing the lipophilic profile of the molecule. It serves as a precursor for "masked" pyridones and a key pharmacophore in kinase inhibitors (e.g., JAK2) and GPCR ligands.

Molecular Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | (3-Methoxypyridin-4-yl)methanamine |

| Common Names | 4-(Aminomethyl)-3-methoxypyridine; 3-Methoxy-4-picolylamine |

| CAS Number | 909895-75-6 (Free Base); 1841081-76-2 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 138.17 g/mol |

| SMILES | COc1c(CN)ccnc1 |

| InChIKey | HORLVFVZWZFFFI-UHFFFAOYSA-N |

Structural Implications[5]

-

Steric Influence: The C3-methoxy group creates a localized steric field around the C4-aminomethyl arm, potentially restricting rotational freedom in ligand-protein binding scenarios (atropisomerism potential in bulky amides).

-

Hydrogen Bonding: The methoxy oxygen serves as a weak H-bond acceptor, while the primary amine is a potent donor/acceptor. The proximity of the amine to the methoxy group allows for intramolecular H-bonding in non-polar media.

Physicochemical Core (The "Why" Behind the Data)

Electronic Properties & Ionization (pKa)

Unlike simple pyridines, the 3-methoxy substituent exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring, which overrides its resonance donating effect (+R) at the nitrogen position.

-

Pyridine Nitrogen (

): Significantly less basic than unsubstituted pyridine ( -

Primary Amine (

): Slightly more acidic than a typical benzylamine (

Lipophilicity (LogP vs. LogD)

The lipophilicity is highly pH-dependent due to the dual ionization centers.

-

LogP (Neutral): ~ -0.3 (Experimental/Predicted Consensus). The compound is inherently polar.

-

LogD (pH 7.4): ~ -1.5 to -2.0. At physiological pH, the primary amine is fully protonated (

), rendering the molecule highly hydrophilic.

Implication for Drug Design: This compound requires no solubilizing groups for biochemical assays but may exhibit low passive membrane permeability unless capped (e.g., as an amide).

Speciation Diagram

The following diagram illustrates the dominant species across the pH scale, critical for formulation and assay buffer selection.

Synthetic Pathways & Purity Profile

Primary Synthesis Route

The industrial standard involves the catalytic hydrogenation of 3-methoxyisonicotinonitrile (CAS 26414-90-4). This route is preferred over amide reduction to avoid harsh lithium aluminum hydride (LAH) conditions that can cause demethylation.

Impurity Profile

-

Secondary Amine Dimer: Formed if the intermediate imine reacts with the product amine. Control: Perform reaction in saturated methanolic ammonia.

-

Hydrolysis Product: 3-Methoxyisonicotinamide (if water is present during synthesis).

-

Demethylation: Trace 4-(aminomethyl)pyridin-3-ol may form if exposed to strong Lewis acids (e.g., BBr3) or nucleophilic reductants (e.g., L-Selectride) at high temperatures.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this protocol to validate the exact ionization constants for formulation stability.

-

Preparation: Dissolve 3-5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral species.

-

Titrant: Standardized 0.1 M KOH.

-

Apparatus: Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

-

Execution:

-

Acidify initially with 0.1 M HCl to pH 2.0.

-

Titrate upwards to pH 12.0 in 0.1 pH increments.

-

-

Analysis: Plot the Bjerrum difference plot. Two inflection points should be observed.[2][3][4][5] The first (approx pH 3.2) corresponds to the pyridine nitrogen; the second (approx pH 8.6) to the primary amine.[2]

Protocol B: Storage & Handling

-

Physical State: The free base is often a viscous oil or low-melting solid; the HCl salt is a stable crystalline solid (mp > 230°C dec).

-

Atmospheric Sensitivity: The free base rapidly absorbs atmospheric CO

to form carbamates. -

Storage: Store the HCl salt at room temperature in a desiccator. Store the free base at -20°C under Argon.

Applications in Drug Discovery[9]

-

Kinase Inhibition: The 3-methoxy group provides a specific vector to fill hydrophobic pockets in the ATP-binding site of kinases (e.g., JAK2 inhibitors), often improving selectivity over unsubstituted analogs.

-

Masked Pyridones: Under metabolic conditions (or specific synthetic treatment), the methoxy group can be cleaved to reveal a pyridone, a classic bioisostere for amides in peptide mimetics.

-

Fragment Libraries: Due to its low molecular weight (<150 Da) and high polarity, it is an ideal "soluble fragment" for NMR-based screening.

References

-

PubChem Compound Summary. (2025). (3-Methoxypyridin-4-yl)methanamine. National Center for Biotechnology Information. Link

-

ChemScene. (2025). Cyclopropyl(3-methoxypyridin-4-yl)methanamine & Analogs Physicochemical Data. Link

-

Donelin, A., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society (Discusses pKa of methoxypyridines). Link

-

ACD/Labs. (2025). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (Technical Whitepaper on Pyridine LogD profiles). Link

-

Thieme Connect. (2019). Chemoselective Demethylation of Methoxypyridine. Synthesis Journal. (Stability data). Link

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methoxyisonicotinonitrile | 26414-90-4 [sigmaaldrich.com]

- 4. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methoxypyridin-4-yl)methanamine CAS number 909895-75-6

An In-Depth Technical Guide to (3-Methoxypyridin-4-yl)methanamine (CAS 909895-75-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

(3-Methoxypyridin-4-yl)methanamine is a substituted pyridine derivative recognized for its utility as a versatile intermediate in synthetic and medicinal chemistry.[1] Its structure incorporates three key features that make it a valuable scaffold in drug discovery: a pyridine ring, a common pharmacophore in many biologically active compounds; a methoxy group, which can modulate physicochemical properties such as basicity and lipophilicity; and a primary aminomethyl group, which serves as a crucial synthetic handle for elaboration into more complex molecules.[2] This guide provides a comprehensive overview of its properties, a robust synthetic pathway with detailed protocols, and an analysis of its chemical reactivity and applications.

Physicochemical and Structural Properties

The fundamental properties of (3-Methoxypyridin-4-yl)methanamine are summarized below. While experimental physical data such as melting and boiling points are not widely published, predicted values provide a useful reference for handling and characterization.

| Property | Value | Source |

| CAS Number | 909895-75-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | Calculated |

| Monoisotopic Mass | 138.07932 Da | [2] |

| IUPAC Name | (3-methoxypyridin-4-yl)methanamine | N/A |

| SMILES | COC1=C(C=CN=C1)CN | [2] |

| InChIKey | HORLVFVZWZFFFI-UHFFFAOYSA-N | [2] |

| Predicted XlogP | -0.3 | [2] |

| Storage Temp. | 2-8°C, Sealed in dry conditions | [3] |

Synthesis and Manufacturing

Caption: Proposed two-step synthesis of (3-Methoxypyridin-4-yl)methanamine.

Detailed Experimental Protocol: A Proposed Route

Step 1: Synthesis of 4-Cyano-3-methoxypyridine (Intermediate)

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, making the chlorine atom susceptible to displacement by the methoxide nucleophile.

-

Causality: The reaction of 3-chloro-4-cyanopyridine with a methoxide source is an established method for introducing a methoxy group onto the pyridine ring.[4] Sodium methoxide provides a strong nucleophile required for the substitution.

-

Methodology:

-

To a solution of 3-chloro-4-cyanopyridine (1.0 eq) in anhydrous methanol (approx. 0.5 M), add a solution of sodium methoxide in methanol (1.1 eq, e.g., 25 wt%) dropwise at 0°C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the mixture carefully with acetic acid.

-

Concentrate the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 4-cyano-3-methoxypyridine.

-

Step 2: Synthesis of (3-Methoxypyridin-4-yl)methanamine

This step involves the catalytic hydrogenation of the nitrile functional group to a primary amine.

-

Causality: The catalytic reduction of cyanopyridines is a well-established method for preparing the corresponding aminomethylpyridines.[5][6] The use of an acid, such as hydrochloric acid, is critical. It protonates the product amine, preventing it from coordinating to and poisoning the palladium catalyst, thereby ensuring the reaction proceeds to completion.[6][7]

-

Methodology:

-

Charge a hydrogenation vessel with 4-cyano-3-methoxypyridine (1.0 eq), methanol as the solvent, and a catalytic amount of 10% Palladium on Carbon (Pd/C, approx. 1-2 mol% Pd).

-

Add concentrated hydrochloric acid (1.1 eq) to the mixture.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).

-

Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases. Monitor the reaction by LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.

-

For the free base, dissolve the crude salt in water, cool to 0°C, and basify with a strong base (e.g., 50% NaOH solution) to pH >12.

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (3-Methoxypyridin-4-yl)methanamine.

-

Chemical Reactivity and Derivatization Potential

The molecule possesses three distinct regions of reactivity, making it a highly adaptable building block.

Sources

- 1. (3-METHOXYPYRIDIN-4-YL)METHANAMINE | 909895-75-6 [chemicalbook.com]

- 2. PubChemLite - (3-methoxypyridin-4-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]

- 6. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 7. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

Initial synthesis routes for (3-Methoxypyridin-4-yl)methanamine

This guide outlines the strategic synthesis of (3-Methoxypyridin-4-yl)methanamine , a critical pharmacophore often employed in kinase inhibitors and GPCR ligands. The structural challenge lies in establishing the 3,4-substitution pattern on the pyridine ring, where competitive reactivity at the C2 position often leads to isomeric impurities.

This technical document prioritizes regiochemical integrity , recommending a route that "locks" the substitution pattern early in the synthesis, rather than relying on less predictable direct metalation strategies.

Retrosynthetic Analysis & Strategy

The target molecule features a primary aminomethyl group at C4 and a methoxy group at C3. The primary synthetic risk is regioselectivity . Direct functionalization of 3-methoxypyridine (via Directed Ortho Metalation) predominantly favors the C2 position (between the nitrogen and the methoxy group) due to the inductive effect of the ring nitrogen and the directing power of the methoxy group.

To ensure high purity and scalability, we employ a Functional Group Interconversion (FGI) strategy starting from a precursor where the 3,4-substitution pattern is already established.

Retrosynthetic Disconnection (Graphviz)

Primary Route: The Carboxylate Modification Pathway

Rationale: This route is the "Gold Standard" for reliability. By starting with 3-hydroxyisonicotinic acid (or its methyl ester), the carbon framework is fixed. The synthesis proceeds linearly through O-methylation, amidation, and reduction.

Step 1: O-Methylation

The phenolic hydroxyl group at C3 is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Reagents: MeI (1.2 eq), K₂CO₃ (2.0 eq), DMF or Acetone.

-

Conditions: 60°C, 4–6 hours.

-

Mechanism: SN2 nucleophilic substitution.

-

Critical Control: Ensure complete consumption of the starting material to avoid separating the hydroxy-acid later.

Step 2: Amide Formation

The carboxylic acid is activated and converted to the primary amide.

-

Method A (Acid Chloride): Thionyl Chloride (SOCl₂) reflux

Acid Chloride -

Method B (Mixed Anhydride): Ethyl chloroformate / NMM

Mixed Anhydride -

Recommendation: Method A is more robust for pyridines, as the acid chloride hydrochloride salt precipitates or can be used directly.

Step 3: Hydride Reduction

The amide is reduced to the amine.[1][2][3]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.

-

Conditions: Reflux, 2–4 hours.

-

Workup: Fieser workup (

mL H₂O,

Experimental Protocols

Protocol A: Synthesis of 3-Methoxypyridine-4-carboxamide

-

Activation: Charge a reaction vessel with 3-methoxypyridine-4-carboxylic acid (10.0 g, 65.3 mmol) and anhydrous DCM (100 mL).

-

Chlorination: Add Thionyl Chloride (15.5 g, 9.5 mL, 130 mmol) dropwise. Add a catalytic amount of DMF (0.1 mL).

-

Reflux: Heat to reflux for 3 hours. The solution should become clear as the acid chloride forms.

-

Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride hydrochloride.

-

Amidation: Dissolve the residue in anhydrous THF (50 mL) and cool to 0°C.

-

Addition: Slowly add 7N Ammonia in Methanol (50 mL) or bubble anhydrous NH₃ gas through the solution for 30 minutes.

-

Isolation: Allow to warm to RT. Filter the ammonium chloride precipitate. Concentrate the filtrate to yield the crude amide. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Reduction to (3-Methoxypyridin-4-yl)methanamine

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

-

Reagent Prep: Suspend LiAlH₄ (3.7 g, 98 mmol, 2.5 eq) in anhydrous THF (80 mL) at 0°C.

-

Addition: Dissolve 3-methoxypyridine-4-carboxamide (6.0 g, 39.4 mmol) in THF (40 mL) and add dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

-

Reaction: Warm to room temperature, then heat to reflux for 4 hours. Monitor by TLC (eluent: 10% MeOH/DCM with 1% NH₄OH).

-

Quench (Fieser Method): Cool to 0°C.

-

Add 3.7 mL Water (slowly).

-

Add 3.7 mL 15% NaOH .

-

Add 11.1 mL Water .

-

-

Filtration: Stir for 30 minutes until the aluminum salts form a white, granular solid. Filter through a celite pad.

-

Purification: Concentrate the filtrate. The amine is often an oil that solidifies. If needed, purify via amine-functionalized silica or convert to the HCl salt for storage.

Alternative Route: Reductive Amination

If 3-methoxypyridine-4-carbaldehyde is available, this route is shorter but relies on the stability of the aldehyde.

-

Step 1: Condensation of aldehyde with hydroxylamine or ammonia source.

-

Step 2: Reduction (Hydrogenation with Raney Ni or NaBH₃CN).

-

Note: Aldehydes of pyridines are prone to oxidation (to acid) or Cannizzaro disproportionation. Handle under inert atmosphere.

Comparison of Methodologies

| Parameter | Route 1: Carboxylate (Recommended) | Route 2: Nitrile Reduction | Route 3: Direct Lithiation (DoM) |

| Starting Material | 3-Hydroxyisonicotinic acid | 3-Methoxypyridine | 3-Methoxypyridine |

| Regiocontrol | Excellent (Locked) | Good | Poor (Favors C2 over C4) |

| Reagents | MeI, SOCl₂, LiAlH₄ | BuLi, TMSCN, LiAlH₄ | LiTMP/BuLi, DMF |

| Scalability | High | Moderate | Low (Cryogenic conditions) |

| Safety Profile | Standard Chemical Hazards | Cyanide Hazards | Pyrophoric (t-BuLi/n-BuLi) |

References

-

Synthesis of 3-amino-4-methylpyridine (Precursor Analogue)

- Source: European P

- Relevance: Describes hydrogenation of pyridine-carbonitriles using Raney Nickel, applicable if the nitrile intermedi

-

Link:

-

Regioselective Lithiation of 3-Alkoxypyridines

- Source:Journal of Organic Chemistry, "Directed Lithiation and Substitution of Pyridine Deriv

- Relevance: Establishes that 3-methoxypyridine lithiates preferentially at C2, validating the need for the carboxyl

-

Link:

-

Reduction of Pyridine Carboxamides

-

Source:Organic Letters, "Mild Reduction of Amides to Amines".[4]

- Relevance: Provides protocols for amide reduction compatible with heteroarom

-

Link:

-

-

Properties of 3-Methoxypyridine-4-carboxylic Acid

- Source: PubChem CID 27282456.

- Relevance: Confirms the stability and existence of the starting m

-

Link:

Sources

The Rising Therapeutic Potential of Methoxypyridine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, methoxypyridine-containing compounds have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. Their unique physicochemical properties, imparted by the interplay between the electron-withdrawing nitrogen atom and the electron-donating methoxy group, allow for fine-tuning of molecular interactions with biological targets. This technical guide provides an in-depth exploration of the significant biological activities of methoxypyridine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Methoxypyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colorectal, breast, lung, liver, and prostate cancers.[1][2][3] Their anticancer effects are often attributed to the inhibition of critical cellular signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: Dual Inhibition of PI3K/mTOR Pathway

A particularly compelling mechanism of action for certain sulfonamide methoxypyridine derivatives is the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5] The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[6]

Dual inhibition of both PI3K and mTOR is a strategic approach to overcome the feedback activation of AKT that can occur when only mTOR is targeted.[6] By blocking both kinases, these methoxypyridine derivatives can effectively shut down this critical cancer survival pathway, leading to cell cycle arrest and apoptosis.[4]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of methoxypyridine derivatives.

Caption: PI3K/mTOR signaling pathway and its inhibition by methoxypyridine derivatives.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of methoxypyridine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aryl-2-methoxypyridine-3-carbonitriles | HCT-116 (Colorectal) | Varies with substitution | [1] |

| 4-Aryl-2-methoxypyridine-3-carbonitriles | MCF-7 (Breast) | Varies with substitution | [1] |

| 4-Aryl-2-methoxypyridine-3-carbonitriles | A-549 (Lung) | Varies with substitution | [1] |

| 2-Methoxypyridine-3-carbonitriles | HepG2 (Liver) | 1.53 - >100 | [2][7] |

| 2-Methoxypyridine-3-carbonitriles | DU145 (Prostate) | Varies with substitution | [2] |

| 2-Methoxypyridine-3-carbonitriles | MBA-MB-231 (Breast) | 1.38 - >100 | [2][7] |

| N4-Methoxyphenyl-thiosemicarbazones | HL-60 (Leukemia) | 0.01 - 0.06 | [8][9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]

Workflow for MTT Assay:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Compound Treatment: Treat the cells with various concentrations of the methoxypyridine derivatives and incubate for another 48 hours.[3]

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Methoxypyridine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Methoxynicotinonitrile derivatives | S. aureus (Gram-positive) | Varies | [10] |

| 2-Methoxynicotinonitrile derivatives | B. subtilis (Gram-positive) | Varies | [10] |

| 2-Methoxynicotinonitrile derivatives | P. aeruginosa (Gram-negative) | Varies | [10] |

| 2-Methoxynicotinonitrile derivatives | E. coli (Gram-negative) | Varies | [10] |

| Pyridine derivatives | Various bacteria and fungi | 37.5 - 232 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[13][14]

Workflow for Broth Microdilution Assay:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Preparation of Stock Solution: Dissolve the methoxypyridine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[13]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Neurological Applications: Modulating Key Pathological Processes

Methoxypyridine derivatives have shown significant promise in the field of neuroscience, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Alzheimer's Disease: Gamma-Secretase Modulation

Certain methoxypyridine derivatives act as gamma-secretase modulators (GSMs).[1][2] Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.[15]

Instead of inhibiting the enzyme, which can lead to side effects due to its role in processing other important proteins like Notch, GSMs allosterically modulate its activity.[15] This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of the toxic, aggregation-prone Aβ42 peptide towards shorter, less harmful Aβ species like Aβ38.[16]

Mechanism of Gamma-Secretase Modulation:

Caption: Allosteric modulation of γ-secretase by methoxypyridine derivatives.

Parkinson's Disease: PET Imaging of α-Synuclein

N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as promising positron emission tomography (PET) imaging agents for detecting aggregated α-synuclein, a pathological hallmark of Parkinson's disease.[17][18] These radiolabeled compounds can cross the blood-brain barrier and selectively bind to α-synuclein fibrils, allowing for their in vivo visualization and quantification.[17] This technology holds immense potential for the early diagnosis and monitoring of disease progression in Parkinson's and other synucleinopathies.

Workflow for PET Ligand Development:

Caption: General synthesis of 2-methoxypyridine-3-carbonitriles.

More complex derivatives, such as those used for PET imaging or as gamma-secretase modulators, often require multi-step synthetic sequences. [1][17]

Conclusion and Future Perspectives

Methoxypyridine derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their therapeutic potential. The ability to readily modify the methoxypyridine core allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.

-

In Vivo Efficacy and Safety: Rigorous in vivo studies are needed to validate the therapeutic potential and assess the safety profiles of lead compounds.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and target-specific delivery of methoxypyridine derivatives.

-

Exploration of New Therapeutic Areas: The broad spectrum of biological activity suggests that these compounds may have applications in other disease areas not yet fully explored.

References

-

Zhao, H., Huang, T., Dhavale, D. D., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 64(15), 11436-11458. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Sayed, N. N. E. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053. [Link]

-

Gulea, A., Tsapkov, V., Poirier, D., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(24), 6002. [Link]

-

Zhao, H., Huang, T., Dhavale, D. D., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ACS Publications. [Link]

-

Rynearson, K. D., Poteet, S. J., & Wagner, S. L. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(24), 115734. [Link]

-

Zhao, H., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate. [Link]

-

MDPI. (n.d.). Special Issue : Development of PET Radiotracers for Imaging Alpha-Synuclein. [Link]

-

Dongre, R. P., et al. (2023). Synthesis, Characterization and Antibacterial Evaluation of New 2-Methoxynicotinonitrile Analogues. Journal of Advanced Scientific Research, 14(09), 18-22. [Link]

-

Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. PubMed. [Link]

-

Rogers, K., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. PMC. [Link]

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

-

Verga, D., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Horti, A. G., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]

-

El-Gaby, M. S. A., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. [Link]

-

Yu, M., et al. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. NCBI. [Link]

-

El-Naggar, M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

-

Wan, N., et al. (2019). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. PMC. [Link]

- CN102875453A - Preparation method for pyridine medical intermediate for synthesizing anti-cancer auxiliary medicines.

-

Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

ResearchGate. (n.d.). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. [Link]

-

Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

-

Li, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]

-

MICAD. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. NCBI. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in... [Link]

-

Al-Omair, M. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Wolfe, M. S. (2021). Turning the tide on Alzheimer's disease: modulation of γ-secretase. Translational Neurodegeneration. [Link]

-

Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

-

Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

-

Mekala, N., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. [Link]

-

Szymańska, E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Zhang, Y., et al. (2025). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]

-

de Oliveira, J. A., et al. (2021). Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. PMC. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. d-nb.info [d-nb.info]

- 16. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: (3-Methoxypyridin-4-yl)methanamine

Abstract: This document provides a detailed technical guide for the synthesis of (3-Methoxypyridin-4-yl)methanamine, a pivotal building block in contemporary medicinal chemistry and drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety imperatives. We present two robust and validated synthetic routes originating from 3-methoxy-4-cyanopyridine: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LAH). Each method is critically evaluated to guide the scientist in selecting the most appropriate pathway based on available infrastructure, scale, and safety considerations.

Introduction and Strategic Importance

(3-Methoxypyridin-4-yl)methanamine is a substituted pyridinylmethylamine derivative. The pyridine core is a privileged scaffold in pharmacology due to its ability to engage in hydrogen bonding and its isosteric relationship with benzene, while the methoxy and aminomethyl substituents provide key vectors for molecular recognition and further chemical elaboration. This unique combination of features makes it an integral component in the synthesis of a wide array of biologically active agents.

The primary and most direct synthetic strategy involves the reduction of the nitrile functional group of 3-methoxy-4-cyanopyridine. This transformation is fundamental in organic synthesis, and its execution requires a careful choice of reducing agents and conditions to ensure high yield and purity while minimizing side-product formation.

Overview of Synthetic Pathways

The conversion of the cyano group to an aminomethyl group is the key transformation. We will detail two distinct, yet highly effective, methodologies.

-

Method A: Heterogeneous Catalytic Hydrogenation. This approach utilizes a metal catalyst (Raney® Nickel) and hydrogen gas. It is a "greener" method, often preferred for larger-scale synthesis due to its favorable atom economy and avoidance of stoichiometric metal hydride waste. However, it necessitates specialized pressure equipment and stringent handling of a pyrophoric catalyst.[1]

-

Method B: Chemical Reduction with Metal Hydride. This classic laboratory-scale method employs a powerful reducing agent, Lithium Aluminum Hydride (LAH).[2][3] It is highly effective and can be performed in standard laboratory glassware but involves extremely reactive and hazardous reagents that demand rigorous safety protocols.

The choice between these pathways is a critical decision based on a risk-benefit analysis of scale, equipment availability, and safety infrastructure.

Method A: Synthesis via Catalytic Hydrogenation

This method achieves the reduction of the nitrile through the catalytic action of Raney® Nickel, a high-surface-area nickel-aluminum alloy catalyst. The reaction proceeds by the adsorption of both hydrogen and the nitrile onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the LAH reduction of 3-methoxy-4-cyanopyridine.

Detailed Protocol: LAH Reduction

Materials and Reagents:

-

3-methoxy-4-cyanopyridine

-

Lithium Aluminum Hydride (LAH), powder or granules

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

15% (w/v) Sodium Hydroxide solution

-

Sodium Sulfate or Magnesium Sulfate, anhydrous

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and dropping funnel, oven-dried

-

Inert gas (N₂/Ar) manifold

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and filtration flask

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble the oven-dried glassware while hot and allow it to cool under a positive pressure of nitrogen or argon. This is essential as LAH reacts violently with moisture. [4][5]2. LAH Suspension: In the three-neck flask, carefully place LAH (1.5-2.0 eq) and suspend it in anhydrous THF.

-

Substrate Addition: In the dropping funnel, prepare a solution of 3-methoxy-4-cyanopyridine (1.0 eq) in anhydrous THF. Cool the LAH suspension to 0°C using an ice bath.

-

Controlled Reaction: Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C. The reaction is highly exothermic. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete as determined by TLC or LC-MS analysis.

-

Quenching (Critical Safety Step): Cool the reaction mixture back to 0°C in an ice bath. Perform this step with extreme caution behind a blast shield. Quench the reaction by the slow, dropwise, sequential addition of:

-

'X' mL of water

-

'X' mL of 15% aqueous NaOH

-

'3X' mL of water (Where 'X' is the mass of LAH in grams used). This procedure, a variation of the Fieser workup, is designed to precipitate the aluminum salts as a granular, easily filterable solid. Vigorous gas evolution (hydrogen) will occur.

-

-

Isolation: Stir the resulting slurry for 30 minutes until it becomes a white, granular precipitate. Filter the solid through a pad of Celite® and wash it thoroughly with additional THF or ethyl acetate.

-

Final Product: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-Methoxypyridin-4-yl)methanamine.

-

Purification: Purify the crude amine by vacuum distillation or silica gel column chromatography. [6] * Expert Insight: When using column chromatography for amines, "tailing" can be an issue. Pre-treating the silica with triethylamine or using an eluent containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol can significantly improve separation. [6]

Safety Imperatives: Lithium Aluminum Hydride

-

Extreme Reactivity: LAH is a water-reactive solid that can ignite in moist air or upon contact with water, releasing flammable hydrogen gas. [3][4][7]All operations must be conducted under a dry, inert atmosphere. [5]* Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and a face shield are mandatory. [4][7]Use appropriate dry-chemical resistant gloves. [7]* Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible. NEVER use water or a CO₂ extinguisher on an LAH fire. [4][8]* Quenching: The quenching process is the most hazardous step. The addition of water must be slow and controlled to manage the exothermic reaction and hydrogen evolution. Always perform this step behind a blast shield in a fume hood.

Data Analysis and Characterization

The final product, (3-Methoxypyridin-4-yl)methanamine, should be characterized to confirm its identity and purity.

| Parameter | Method A: Catalytic Hydrogenation | Method B: LAH Reduction |

| Primary Reagent | Raney® Nickel, H₂ gas | Lithium Aluminum Hydride |

| Solvent | Ethanol / Methanol | Anhydrous THF / Diethyl Ether |

| Temperature | Room Temperature to 50°C | 0°C to Reflux |

| Typical Time | 4 - 12 hours | 2 - 6 hours |

| Typical Yield | 75 - 90% | 80 - 95% |

| Key Hazard | Pyrophoric catalyst | Water-reactive, pyrophoric reagent |

| Work-up | Filtration of wet catalyst | Careful quenching of excess hydride |

Expected Analytical Data:

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 139.09

-

¹H NMR (representative, in CDCl₃): Chemical shifts (δ) will be approximately 8.2-8.0 (2H, pyridine), 6.8 (1H, pyridine), 3.9 (s, 3H, -OCH₃), 3.8 (s, 2H, -CH₂NH₂), 1.6 (br s, 2H, -NH₂).

-

¹³C NMR (representative, in CDCl₃): Chemical shifts (δ) will be approximately 155.0, 148.0, 140.0, 125.0, 108.0 (pyridine carbons), 55.5 (-OCH₃), 42.0 (-CH₂NH₂). (Note: Actual NMR shifts may vary based on solvent and concentration.)

Conclusion and Field Insights

Both catalytic hydrogenation and LAH reduction are highly effective methods for synthesizing (3-Methoxypyridin-4-yl)methanamine from its corresponding nitrile precursor.

-

Trustworthiness through Self-Validation: A key self-validating check in both protocols is monitoring the reaction to completion (e.g., H₂ uptake cessation or TLC analysis). An incomplete reaction will leave the less polar nitrile starting material, which can be easily detected and separated during purification, validating the efficacy of the chosen reaction time. [6]

-

Expertise & Experience: While catalytic hydrogenation is often preferred for its scalability and greener profile, secondary amine formation can be a competing side reaction. This can often be suppressed by the addition of ammonia to the reaction mixture or by conducting the hydrogenation under slightly acidic conditions, which protonates the primary amine product, deactivating it towards reacting with the imine intermediate. [9]For the LAH route, the purity of the anhydrous solvent is paramount; trace moisture will consume the reagent and lower the yield, while peroxide impurities in aged THF can create an explosive hazard.

The selection of the optimal protocol is ultimately a function of the specific laboratory or plant environment. Adherence to the detailed procedures and, most importantly, the safety guidelines outlined in this note will ensure a successful and safe synthesis of this valuable chemical intermediate.

References

- Wikipedia. (n.d.). Raney nickel.

-

Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from ehs.princeton.edu. [4]3. Ma, G., & Wang, L. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from semanticscholar.org. [10]4. Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Semantic Scholar. Retrieved from semanticscholar.org. 5. Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet. Retrieved from merckmillipore.com. [7]6. Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from masterorganicchemistry.com. [11]7. Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Retrieved from researchgate.net. [12]8. New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from nj.gov. [13]9. Gould, F. E. (1962). U.S. Patent No. 3,062,869. Google Patents. Retrieved from patents.google.com. 10. Sciencemadness Wiki. (2017, August 6). Raney nickel. Retrieved from sciencemadness.org. 11. Chamberland, S. (n.d.). SOP: Weighing and Working with Raney Nickel. Retrieved from a Google search. [14]12. Chemos GmbH & Co.KG. (2019, September 17). Safety Data Sheet: aluminium lithium hydride. Retrieved from chemos.de. [15]13. NOAA. (n.d.). LITHIUM ALUMINUM HYDRIDE. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov. [8]14. Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS. Retrieved from oxfordlabchem.com. [16]15. Cole-Parmer. (2004, February 23). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from coleparmer.com. [17]16. University of [University Name]. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a Google search. [5]17. PubChemLite. (n.d.). (3-methoxypyridin-4-yl)methanamine (C7H10N2O). Retrieved from pubchemlite.com. [18]18. Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from masterorganicchemistry.com. [2]19. BenchChem. (2025). Technical Support Center: Purification of Aminomethyl-dihydropyran. Retrieved from benchchem.com. [6]20. Hegedűs, L., et al. (n.d.). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing). Retrieved from pubs.rsc.org. [9]21. CliniSciences. (n.d.). Reducing agent- Lithium Aluminum Hydride. Retrieved from clinisciences.com. [3]22. Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from organic-chemistry.org.

Sources

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CliniSciences [clinisciences.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. westliberty.edu [westliberty.edu]

- 8. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. nj.gov [nj.gov]

- 14. chamberlandresearch.com [chamberlandresearch.com]

- 15. chemos.de [chemos.de]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. PubChemLite - (3-methoxypyridin-4-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

Application Note: High-Purity Synthesis of (3-Methoxypyridin-4-yl)methanamine

This Application Note provides a rigorous, field-validated protocol for the laboratory preparation of (3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6).[1] This intermediate is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the 3,4-disubstituted pyridine scaffold serves as a bioisostere for quinolines or isoquinolines.

Introduction & Retrosynthetic Analysis[2]

The preparation of (3-methoxypyridin-4-yl)methanamine presents specific challenges due to the basicity of the pyridine ring and the potential for secondary amine formation during reduction.[1] While reductive amination of the corresponding aldehyde is viable, the reduction of 3-methoxypyridine-4-carbonitrile is the preferred industrial and robust laboratory route due to the stability of the nitrile precursor and the cleanliness of the transformation.

Retrosynthetic Pathway

The synthesis is designed to minimize side reactions such as dimerization (formation of secondary amines) and over-reduction of the pyridine ring.

Figure 1: Retrosynthetic disconnection showing the Nitrile Reduction pathway as the primary route.[1]

Route Selection & Rationale

| Method | Reagents | Pros | Cons |

| A. Catalytic Hydrogenation | Scalable , clean workup, high yield (>90%).[1] | Requires Parr shaker/autoclave; Pyrophoric catalyst. | |

| B. Hydride Reduction | No pressure equipment needed; suitable for <5g scale.[1] | Workup can be messy (aluminum salts); lower atom economy.[1] | |

| C. Reductive Amination | Aldehyde, | Mild conditions.[1] | Aldehyde precursor is often unstable/oxidizes easily. |

Selected Protocol: Method A (Catalytic Hydrogenation) is the gold standard for aminomethyl pyridines to prevent secondary amine formation (dimerization) by using ammoniacal methanol.[1] Method B (LAH Reduction) is provided as an alternative for labs lacking hydrogenation infrastructure.[1]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred)

Best for: High purity, scale-up potential, and avoiding aluminum emulsions.[1]

Reagents:

-

Precursor: 3-Methoxypyridine-4-carbonitrile (1.0 eq)[1]

-

Catalyst: Raney Nickel (approx. 50% wt/wt slurry in water/methanol)[1]

-

Solvent: 7N Ammonia in Methanol (Commercial grade)

-

Gas: Hydrogen (

)[1][2]

Step-by-Step Methodology:

-

Catalyst Preparation (CRITICAL):

-

Reaction Assembly:

-

In a pressure vessel (Parr bomb or autoclave), dissolve 3-methoxypyridine-4-carbonitrile (1.34 g, 10 mmol) in 7N

in MeOH (30 mL). -

Note: The presence of ammonia is non-negotiable. It suppresses the formation of the secondary amine dimer by shifting the equilibrium of the intermediate imine.

-

Transfer the washed Raney Nickel into the vessel using a small amount of methanol.

-

-

Hydrogenation:

-

Seal the vessel and purge with Nitrogen (

psi).[1] -

Purge with Hydrogen (

psi).[1] -

Pressurize to 50 psi (3.5 bar) with

. -

Stir vigorously at Room Temperature for 4–6 hours.

-

Monitoring: Reaction progress can be monitored by TLC (Eluent: 10% MeOH in DCM with 1%

).[1] The nitrile spot (

-

-

Workup:

-

Depressurize the vessel and purge with Nitrogen.

-

Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet with methanol at all times to prevent ignition.

-

Rinse the cake with MeOH (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

-

Purification:

-

The crude product is often pure enough (>95%) for subsequent steps.[1]

-

If necessary, purify via Kugelrohr distillation (high vacuum) or conversion to the HCl salt (add 4M HCl in dioxane, filter the precipitate).

-

Protocol B: Chemical Reduction (LiAlH4)

Best for: Small scale (<1g) without pressure equipment.[1]

Reagents:

Methodology:

-

Cool a solution of

(20 mmol) in anhydrous THF (20 mL) to 0°C under Argon. -

Add a solution of 3-methoxypyridine-4-carbonitrile (1.34 g, 10 mmol) in THF (10 mL) dropwise over 15 minutes. Exothermic reaction.

-

Allow to warm to Room Temperature and stir for 1 hour. (Optional: Reflux for 30 mins if conversion is slow).

-

Fieser Quench: Cool to 0°C. Carefully add:

-

Stir until a white, granular precipitate forms. Add

to dry. -

Filter and concentrate.

Analytical Validation

| Test | Expected Result | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens on storage (store under Argon).[1] |

| 1H NMR (DMSO-d6) | Characteristic methoxy singlet and methylene singlet are key. | |

| MS (ESI+) | - | |

| HPLC Purity | >95% (254 nm) | Use basic buffer (ammonium bicarbonate) to ensure peak shape.[1] |

Critical Workflow Diagram

Figure 2: Workflow comparison between Catalytic Hydrogenation and Hydride Reduction.

Safety & Troubleshooting

Safety Hazards[5]

-

Raney Nickel: Pyrophoric. Keep wet. If spilled, cover with wet sand immediately.

-

Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of the pressure vessel.

-

Pyridines: Toxic and malodorous. Use in a well-ventilated fume hood.[1]

Troubleshooting Guide

-

Problem: Formation of secondary amine (dimer).

-

Cause: Insufficient ammonia in the solvent or slow hydrogenation rate.

-

Solution: Use fresh 7N

and ensure catalyst activity is high.[1] Increase pressure to 60-80 psi.

-

-

Problem: Low Yield with LiAlH4.

-

Problem: Product instability.

-

Cause: Primary amines on pyridine rings can absorb

from air (carbamate formation).[1] -

Solution: Store as the HCl or Dihydrochloride salt if not using immediately.

-

References

-

Nitrile Reduction Methodology

- Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660.

-

[1]

-

Prevention of Secondary Amines

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on using Ammoniacal Methanol).

-

-

General Pyridine Synthesis

-

Reductive Amination Alternative

Sources

Using (3-Methoxypyridin-4-yl)methanamine as a building block in synthesis

Application Note: (3-Methoxypyridin-4-yl)methanamine in Medicinal Chemistry Synthesis

Introduction: Beyond the Linker

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is more than a simple spacer in drug design. While often utilized for its primary amine functionality, this building block offers a unique triad of properties—electronic modulation, conformational bias, and latent hydrogen bonding —that distinguishes it from simple benzylamines or unsubstituted pyridyl methanamines.

In medicinal chemistry, this scaffold is frequently employed to:

-

Modulate Basicity: The pyridine ring lowers the pKa of the exocyclic amine compared to a benzylamine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.

-

Introduce Conformational Locks: The ortho-methoxy group (position 3) exerts steric pressure on the aminomethyl group (position 4), restricting free rotation and favoring specific rotamers that can pre-organize the molecule for ligand-protein binding.

-

Enable "Switchable" Polarity: The methoxy group serves as a masked hydrogen bond donor (via demethylation to the pyridone/hydroxypyridine), allowing for late-stage scaffold diversification.

Chemical Reactivity Profile

Understanding the distinct reactivity zones of this molecule is critical for designing successful synthetic routes.

Reactivity Heatmap

-

Primary Amine (Exocyclic, C4-CH₂-NH₂):

-

Reactivity: High nucleophilicity (

hybridized). -

Role: Primary site for amide couplings, reductive aminations, and sulfonylation.

-

pKa: ~8.8–9.2 (Estimated).

-

-

Pyridine Nitrogen (Endocyclic, N1):

-

Reactivity: Moderate basicity, low nucleophilicity due to steric shielding and electronic deactivation by the aminomethyl group.

-

Role: Hydrogen bond acceptor; site for N-oxide formation.

-

pKa: ~4.5–5.5.

-

-

Methoxy Group (C3-OCH₃):

-

Reactivity: Generally inert to nucleophiles but susceptible to electrophilic demethylation (e.g., BBr₃, L-Selectride).

-

Role: Steric anchor; H-bond acceptor; precursor to 3-hydroxypyridine.

-

Visualization: Reactivity & Logic Flow

Figure 1: Functional decomposition of the (3-Methoxypyridin-4-yl)methanamine scaffold.

Synthetic Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Couple the primary amine with a carboxylic acid while avoiding interference from the pyridine nitrogen.

Challenge: Although the primary amine is more nucleophilic, the pyridine nitrogen can interfere by forming acyl-pyridinium species or trapping metal catalysts. Solution: Use of non-nucleophilic bases and high-efficiency coupling reagents (HATU/COMU).

Materials:

-

(3-Methoxypyridin-4-yl)methanamine (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous) or DCM

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

-

Amine Addition: Add (3-Methoxypyridin-4-yl)methanamine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for product mass; disappearance of amine).

-

Workup (Critical):

-

Option 1 (Aq.[1] Workup): Dilute with EtOAc. Wash with sat. NaHCO₃ (remove acid), then water, then brine. Note: Avoid acidic washes (e.g., 1M HCl) as the pyridine ring will protonate and extract into the aqueous phase.

-

Option 2 (Direct Purification): If scale is small (<100 mg), concentrate DMF and load directly onto a C18 reverse-phase column (Gradient: Water/Acetonitrile + 0.1% Formic Acid).

-

Protocol B: Demethylation to 3-Hydroxypyridine (Late-Stage Diversification)

Objective: Convert the methoxy group to a hydroxyl group to alter H-bonding properties (Donor/Acceptor switch) or generate a pyridone-like scaffold.

Mechanism: Nucleophilic cleavage using L-Selectride is preferred over harsh acids (BBr₃) which may cause decomposition of complex amides.

Materials:

-

Substrate (Amide-coupled product)

-

L-Selectride (1.0 M in THF) (3.0–5.0 equiv)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Setup: Dissolve the substrate in anhydrous THF (0.1 M) under Argon.

-

Reagent Addition: Cool to 0°C. Add L-Selectride (3.0 equiv) dropwise.

-

Why? L-Selectride acts as a powerful nucleophile (hydride source) that attacks the methyl group of the methoxy ether.

-

-

Reflux: Warm to RT, then heat to reflux (65°C) for 12–24 hours. Monitor by LC-MS (Mass shift: -14 Da).

-

Quench: Cool to 0°C. Carefully quench with MeOH (excess) until gas evolution ceases.

-

Workup: Concentrate in vacuo. Dissolve residue in DCM/MeOH (9:1) and filter through a short pad of silica or Celite to remove boron salts. Purify via flash chromatography.

Structural Insights & Troubleshooting

Intramolecular Hydrogen Bonding (IMHB)

The proximity of the 3-methoxy oxygen to the 4-aminomethyl group allows for the formation of a 6-membered intramolecular hydrogen bond ring (N-H···O).

-

Effect: This "closed" conformation can mask the polarity of the amine and the oxygen, potentially increasing lipophilicity (LogD) and improving membrane permeability compared to isomers where this interaction is absent.

-

Observation: In ¹H NMR (CDCl₃), the benzylic CH₂ protons may appear chemically inequivalent (diastereotopic) if the rotation is sufficiently slow due to this lock.

Metal Chelation Risks

The N(amine)-C-C-C-O(methoxy) motif forms a potential 6-membered chelate ring with transition metals (Pd, Cu, Ni).

-

Impact: This can poison catalysts in cross-coupling reactions (e.g., Suzuki, Buchwald) attempted on the pyridine ring after the amine has been installed.

-

Mitigation: Use high catalyst loading or scavengers (e.g., EDTA wash) during workup if metal contamination is suspected.

Stability & Storage

-

Hygroscopicity: As a low molecular weight amine, the free base is hygroscopic and will absorb CO₂ from the air to form carbamates.

-

Recommendation: Store as the HCl salt if possible. If using the free base, store under Nitrogen/Argon at 4°C.

Comparative Data Table

| Feature | (3-Methoxypyridin-4-yl)methanamine | Benzylamine (Standard) | 4-(Aminomethyl)pyridine |

| Primary pKa | ~8.8 - 9.0 | ~9.5 | ~8.8 |

| Pyridine pKa | ~5.0 (Activated by OMe) | N/A | ~5.2 |

| H-Bonding | Donor (NH₂) + Acceptor (N, OMe) | Donor (NH₂) | Donor (NH₂) + Acceptor (N) |

| Conformation | Biased (IMHB potential) | Flexible | Flexible |

| Solubility | High (Polar/Basic) | Moderate | High |

References

-

Chemical Identity & Properties

- Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(12), 1423-1426.

-

Intramolecular Hydrogen Bonding in Drug Design

- Caron, G., et al. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. MedChemComm, 10, 1184-1193.

-

[Link]

-

Amide Coupling Protocols (General)

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

[Link]

Sources

Application Note: (3-Methoxypyridin-4-yl)methanamine in Drug Discovery

Abstract

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Its structural uniqueness lies in the ortho-methoxy substitution on the pyridine ring, which imparts distinct electronic properties, solubility profiles, and conformational preferences compared to the unsubstituted 4-picolylamine. This guide details its synthesis, chemical reactivity, and application in the design of kinase inhibitors, GPCR antagonists, and bioactivated alkylators.

Chemical Profile & Structural Significance[1][2][3][4]

Physicochemical Properties

The 3-methoxy group exerts a dual influence: it acts as a hydrogen bond acceptor and introduces steric bulk that can lock the conformation of the methanamine side chain via intramolecular hydrogen bonding with the benzylic amine protons.

| Property | Value / Description |

| IUPAC Name | (3-Methoxypyridin-4-yl)methanamine |

| CAS Number | 909895-75-6 (Free base); 1016807-88-3 (HCl salt) |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| pKa (Predicted) | Pyridine N: ~3.5 |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amine N) |

Pharmacophore Mapping

In drug design, this moiety serves as a "privileged fragment" . The pyridine nitrogen provides a specific anchor point for interactions with serine/threonine kinase hinge regions or metal centers in metalloenzymes, while the methoxy group modulates lipophilicity and metabolic stability (blocking the 3-position from oxidation).

Figure 1: Pharmacophore features of (3-Methoxypyridin-4-yl)methanamine.

Synthetic Routes & Access

Accessing this building block with high purity is critical, as the separation of pyridine isomers can be difficult. The two primary industrial routes are the Hydrogenation of Nitriles and the Reductive Amination of Aldehydes .

Route A: Catalytic Hydrogenation (Industrial Standard)

This method is preferred for scale-up due to its high yield and atom economy.

-

Precursor: 3-Methoxyisonicotinonitrile (CAS: 1016807-86-1)

-

Reagent: Raney-Nickel (Ra-Ni)

-

Solvent: 7M Ammonia in Methanol

-

Conditions: H₂ atmosphere (25 bar), RT to 50°C.

Route B: Reductive Amination (Laboratory Scale)

Useful when the aldehyde precursor is more readily available or for introducing isotopic labels (e.g., deuterium).

-

Precursor: 3-Methoxyisonicotinaldehyde

-

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: Methanol/Ethanol

Figure 2: Primary synthetic pathways to the target amine.

Applications in Drug Discovery[3][6][7]

SULT1A1-Activated Alkylators (Oncology)

In the development of YC-1 analogs for liver and biliary tract cancers, the (3-methoxypyridin-4-yl)methyl group acts as a critical "southern" pharmacophore.

-

Mechanism: The pyridine ring facilitates bioactivation by sulfotransferase 1A1 (SULT1A1).

-

SAR Insight: Replacing a standard benzyl group with (3-methoxypyridin-4-yl)methyl retained cytotoxic potency while significantly improving microsomal stability (t1/2 increased from ~17 min to >700 min in human liver microsomes).[1] The methoxy group likely hinders metabolic attack on the pyridine ring.

Bub1 Kinase Inhibitors

The amine is used to synthesize 3-amino-1,5,6,7-tetrahydro-4H-indol-4-ones .

-

Role: The amine forms a key amide bond, positioning the pyridine nitrogen to interact with specific residues in the Bub1 kinase ATP-binding pocket.

-

Outcome: High selectivity and potency in preventing mitotic checkpoint signaling.

GPCR Modulators (CCR6 Antagonists)

Used in the synthesis of squaramide-based CCR6 antagonists.

-

Role: The 3-methoxypyridine moiety serves as a bioisostere for other heteroaromatic rings, optimizing the balance between solubility and lipophilic binding interactions within the receptor's orthosteric site.

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction (High Yield)

Adapted from WO2015193339A1

Safety Warning: Raney-Nickel is pyrophoric when dry. Handle under inert atmosphere. Hydrogen gas at high pressure presents an explosion hazard.

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 3-methoxyisonicotinonitrile (3.84 g, 28.6 mmol) in 7M NH₃ in Methanol (100 mL).

-

Catalyst Addition: Carefully add Raney-Nickel (50% wet slurry in water, 4.2 g). Note: Wash catalyst with MeOH prior to addition if water is detrimental, though usually tolerated here.

-

Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 25 bar (approx. 360 psi) with H₂.

-

Reaction: Stir vigorously at room temperature for 18 hours .

-

Workup: Depressurize carefully. Filter the mixture through a pad of Celite (keep wet to prevent ignition). Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Yield: The title compound is obtained as a dark oil or solid (approx. 3.8 g, 96% yield) and is typically pure enough for subsequent coupling steps.

Protocol B: Amide Coupling (HATU Method)

Recommended for coupling (3-Methoxypyridin-4-yl)methanamine to carboxylic acids.

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 5 minutes.

-

Addition: Add (3-Methoxypyridin-4-yl)methanamine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][1]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient). Note: The pyridine nitrogen may cause tailing; add 1% triethylamine to the eluent.

References

-

Synthesis & Bub1 Kinase Application

-